4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes both sulfamoyl and benzamide groups, making it a versatile candidate for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with cellular DNA. The compound forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the disruption of cellular processes and ultimately leads to cell death. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
- **4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
- **ethyl 4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate
- **4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}benzoate
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is unique due to its dual sulfamoyl and benzamide groups, which confer distinct chemical properties and biological activities. This compound’s ability to form stable covalent bonds with DNA sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O5S2/c18-9-11-22(12-10-19)29(26,27)16-5-1-13(2-6-16)17(23)21-14-3-7-15(8-4-14)28(20,24)25/h1-8H,9-12H2,(H,21,23)(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVFQTWJTPUPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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